(3,4-Difluorophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(3,4-difluorophenyl)-(4-thiophen-3-ylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NOS/c17-14-2-1-12(9-15(14)18)16(20)19-6-3-11(4-7-19)13-5-8-21-10-13/h1-2,5,8-11H,3-4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJPKAQMKVQLFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)C(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach is the reaction of 3,4-difluorobenzaldehyde with 4-(thiophen-3-yl)piperidine under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as column chromatography or recrystallization, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3,4-Difluorophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone is a synthetic organic molecule featuring a difluorophenyl group and a thiophenyl-substituted piperidine moiety. It is investigated for its potential pharmacological properties, with the presence of fluorine atoms often enhancing its lipophilicity and metabolic stability, making it a candidate for drug development.
Chemical Reactivity: The chemical reactivity of this compound can be explored through various reactions typical of organic compounds, highlighting its versatility in synthetic organic chemistry and its potential for further functionalization.
Biological Activity: The biological activity of this compound is investigated through its interaction with biological targets. Research indicates that compounds with similar structures often exhibit significant activity against various biological systems. Predictive models based on structure-activity relationships suggest promising avenues for therapeutic applications.
Synthesis: The synthesis of this compound can be achieved through several methods, underscoring the compound's accessibility for laboratory synthesis and its potential for modification.
Applications: The applications of this compound are diverse and reflect the compound's potential impact across various scientific fields.
Several compounds share structural similarities with this compound. Notable examples include:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methylpiperidine derivative | Piperidine ring with methyl substitution | Antidepressant effects |
| 4-Fluorobenzoyl thiophene | Fluorinated benzoyl group attached to thiophene | Antitumor properties |
| N-(2-Thienyl) piperidine | Thiophene ring attached to piperidine | Antimicrobial activity |
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key analogs and their structural differences:
Key Observations:
- Core Scaffold: The target compound’s methanone core distinguishes it from pyrimidinone () or spirocyclic () analogs, which may alter target binding kinetics.
- Thiophene vs. Heterocycles : Thiophene in the target compound and may enhance π-stacking compared to oxadiazole () or morpholine () substituents.
Physicochemical Properties
- Lipophilicity: The 3,4-difluorophenyl group increases logP compared to non-fluorinated analogs (e.g., ), favoring blood-brain barrier penetration .
Biological Activity
Introduction
(3,4-Difluorophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential pharmacological applications. This compound features a difluorophenyl group and a thiophene-substituted piperidine moiety, which may enhance its biological activity through improved lipophilicity and metabolic stability.
Structural Characteristics
The molecular structure of this compound can be represented as follows:
This structure includes:
- Difluorophenyl group : Enhances binding affinity and metabolic stability.
- Thiophene ring : Contributes to the compound's electronic properties and potential interactions with biological targets.
- Piperidine moiety : Often associated with various pharmacological activities.
Biological Activity Overview
Research indicates that compounds with similar structures to this compound exhibit significant biological activities, particularly in the fields of oncology and neuropharmacology. The following sections summarize the findings related to its biological activity.
Anticancer Activity
Several studies have explored the anticancer potential of compounds similar to this compound. For instance, compounds containing thiophene and piperidine rings have shown promising antiproliferative effects against various cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | A375 (Melanoma) | 1.71 | 21.09 |
| Compound B | MCF7 (Breast) | 5.0 | 15.00 |
| Compound C | HT-29 (Colon) | 2.5 | 10.00 |
The above data indicate that compounds structurally related to this compound can effectively inhibit cancer cell proliferation through mechanisms such as disruption of microtubule dynamics and induction of apoptosis .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific cellular targets. Predominantly, these interactions may modulate the activity of enzymes or receptors involved in cell signaling pathways.
Potential Mechanisms Include:
- Microtubule Disruption : Similar compounds have been shown to interfere with microtubule dynamics, leading to cell cycle arrest.
- Apoptosis Induction : Activation of apoptotic pathways has been observed in several studies, contributing to the anticancer effects.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor progression or survival.
Case Studies
In a recent study, researchers synthesized a series of derivatives based on the core structure of this compound to evaluate their biological activities against various cancer cell lines. The findings revealed that modifications in the substituents significantly influenced both potency and selectivity against cancer cells .
Example Case Study Findings:
- Compound S1 demonstrated an IC50 value of 1.71 µM against melanoma cells, highlighting its potential as an effective anticancer agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3,4-Difluorophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone, and what critical parameters influence yield?
- Methodology : A common approach involves coupling 3,4-difluorophenylcarboxylic acid derivatives with functionalized piperidine intermediates. For example, outlines a general procedure for analogous methanones using nucleophilic substitution or amidation reactions under inert atmospheres. Key parameters include:
- Solvent choice (e.g., dichloromethane or THF for solubility ).
- Catalytic agents (e.g., EDCI/HOBt for amide bond formation).
- Temperature control (reflux conditions for 12-24 hours).
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
Q. How should researchers characterize this compound’s purity and structural integrity?
- Analytical Techniques :
- NMR : Compare , , and NMR spectra with computational predictions (e.g., ChemDraw) and reference databases like NIST Chemistry WebBook .
- HPLC : Use a C18 column with a mobile phase of methanol:buffer (65:35, pH 4.6 adjusted with acetic acid) to assess purity (>95%) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS) and fragmentation patterns.
Q. What safety protocols are essential during handling and storage?
- Hazard Mitigation :
- Avoid inhalation/contact with dust; use fume hoods and PPE (nitrile gloves, lab coats) .
- Store in airtight containers under nitrogen at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental and computational spectral data?
- Troubleshooting Steps :
Verify solvent effects (e.g., DMSO-d6 vs. CDCl3 shifts in NMR).
Check for tautomerism or conformational flexibility in the piperidine-thiophene moiety .
Cross-validate with X-ray crystallography if single crystals are obtainable.
- Case Study : highlights NIST data for structurally similar methanones; deviations >0.1 ppm in NMR may indicate impurities or incorrect stereochemistry .
Q. What strategies improve the stability of this compound under physiological conditions for in vitro assays?
- Stabilization Approaches :
- Use prodrug formulations (e.g., ester derivatives) to enhance solubility and reduce hydrolysis.
- Add antioxidants (e.g., BHT) to prevent thiophene oxidation .
- Degradation Analysis : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Q. How can researchers design structure-activity relationship (SAR) studies targeting piperidine-thiophene pharmacophores?
- SAR Framework :
Synthesize analogs with varied substituents on the difluorophenyl ring (e.g., -CF, -OCH) .
Test binding affinity using radioligand assays (e.g., for GPCR targets) or enzymatic inhibition assays.
- Data Interpretation : Correlate electronic effects (Hammett constants) of substituents with activity trends .
Q. What analytical methods are suitable for detecting trace impurities in bulk batches?
- Advanced Techniques :
- LC-MS/MS : Identify low-abundance byproducts (e.g., dimerized thiophene derivatives) with MRM transitions .
- ICP-OES : Quantify residual metal catalysts (e.g., Pd from coupling reactions) .
- Validation : Follow ICH Q2(R1) guidelines for method precision (RSD <2%) and accuracy (spike recovery 90–110%) .
Methodological Challenges
Q. How to address low reproducibility in coupling reactions involving thiophene-containing intermediates?
- Root Causes :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
